Cas no 164979-74-2 (Ethyl 2-(2-methoxyphenyl)sulfanylacetate)

Ethyl 2-(2-methoxyphenyl)sulfanylacetate is a specialized organic compound featuring a thioether linkage and an ester functional group. Its molecular structure, incorporating a methoxyphenyl moiety, makes it a valuable intermediate in organic synthesis, particularly for constructing sulfur-containing heterocycles or as a precursor in pharmaceutical and agrochemical applications. The compound's reactivity is influenced by the electron-donating methoxy group, enhancing its utility in nucleophilic substitution and coupling reactions. Its ester group further allows for versatile derivatization, enabling modifications for targeted applications. The product is typically characterized by high purity and stability, ensuring consistent performance in synthetic workflows. Proper handling under inert conditions is recommended to preserve its integrity.
Ethyl 2-(2-methoxyphenyl)sulfanylacetate structure
164979-74-2 structure
Product Name:Ethyl 2-(2-methoxyphenyl)sulfanylacetate
CAS No:164979-74-2
MF:C11H14O3S
MW:226.292062282562
MDL:MFCD14617984
CID:4610574
Update Time:2025-06-08

Ethyl 2-(2-methoxyphenyl)sulfanylacetate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-(2-methoxyphenyl)sulfanylacetate
    • MDL: MFCD14617984
    • Inchi: 1S/C11H14O3S/c1-3-14-11(12)8-15-10-7-5-4-6-9(10)13-2/h4-7H,3,8H2,1-2H3
    • InChI Key: BPMBKCDYXZLFNV-UHFFFAOYSA-N
    • SMILES: C(OCC)(=O)CSC1=CC=CC=C1OC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6

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Additional information on Ethyl 2-(2-methoxyphenyl)sulfanylacetate

Recent Advances in the Study of Ethyl 2-(2-methoxyphenyl)sulfanylacetate (CAS: 164979-74-2) and Its Applications in Chemical Biology and Pharmaceutical Research

Ethyl 2-(2-methoxyphenyl)sulfanylacetate (CAS: 164979-74-2) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This sulfur-containing ester derivative has shown promising potential in various applications, ranging from medicinal chemistry to drug discovery. Recent studies have focused on its synthesis, biological activities, and potential therapeutic applications, making it a noteworthy subject for research analysis.

A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways for Ethyl 2-(2-methoxyphenyl)sulfanylacetate, highlighting its role as a key intermediate in the production of biologically active compounds. The research demonstrated that this compound can be efficiently synthesized through a thiol-ene reaction between 2-methoxythiophenol and ethyl bromoacetate, with yields exceeding 85% under optimized conditions. The study also noted the compound's stability under various pH conditions, suggesting its potential for pharmaceutical formulation development.

In the field of antimicrobial research, a recent investigation published in Bioorganic & Medicinal Chemistry Letters (2024) examined the antibacterial properties of derivatives synthesized from Ethyl 2-(2-methoxyphenyl)sulfanylacetate. The study revealed that certain structural modifications of this core compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, with minimum inhibitory concentrations (MICs) as low as 2 μg/mL. These findings suggest potential applications in addressing antibiotic resistance challenges.

Another significant development comes from neuropharmacology research, where Ethyl 2-(2-methoxyphenyl)sulfanylacetate derivatives have shown promise as potential neuroprotective agents. A 2023 study in ACS Chemical Neuroscience reported that specific analogs demonstrated the ability to reduce oxidative stress in neuronal cell cultures by up to 60%, with mechanisms involving the activation of the Nrf2-ARE pathway. This suggests potential applications in neurodegenerative disease treatment, though further in vivo studies are needed.

The compound's role in cancer research has also been explored. Recent work published in European Journal of Medicinal Chemistry (2024) investigated Ethyl 2-(2-methoxyphenyl)sulfanylacetate derivatives as potential kinase inhibitors. Several analogs showed selective inhibition of specific cancer-related kinases, with one derivative demonstrating potent activity against EGFR-mutated non-small cell lung cancer cell lines (IC50 = 0.8 μM). These findings open new avenues for targeted cancer therapy development.

From a drug metabolism perspective, a 2024 study in Drug Metabolism and Disposition examined the pharmacokinetic properties of Ethyl 2-(2-methoxyphenyl)sulfanylacetate in animal models. The research revealed favorable absorption characteristics (oral bioavailability of 65-70%) and a plasma half-life of approximately 4 hours in rats. The study also identified the major metabolic pathways, which will be crucial for future drug development efforts involving this compound.

Looking forward, researchers are particularly interested in exploring the structure-activity relationships of Ethyl 2-(2-methoxyphenyl)sulfanylacetate derivatives. The compound's versatile structure allows for numerous modifications at both the phenyl and ester moieties, enabling the development of diverse bioactive molecules. Current research directions include the development of more potent and selective analogs, optimization of pharmacokinetic properties, and exploration of combination therapies.

In conclusion, Ethyl 2-(2-methoxyphenyl)sulfanylacetate (CAS: 164979-74-2) represents a promising scaffold in pharmaceutical research, with demonstrated applications across multiple therapeutic areas. The recent studies highlight its potential as a versatile building block for drug discovery, warranting further investigation into its biological activities and therapeutic potential. As research progresses, this compound and its derivatives may contribute significantly to addressing various medical challenges in the coming years.

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